An In-depth Technical Guide to the Synthesis and Characterization of 5-Allylsulfanyl-thiadiazol-2-ylamine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Allylsulfanyl-thiadiazol-2-ylamine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Allylsulfanyl-thiadiazol-2-ylamine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed, field-proven protocol for its preparation and a multi-faceted approach to its structural elucidation and purity assessment. The synthesis section delineates a robust two-step process, commencing with the synthesis of the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole, followed by its S-alkylation. The characterization section offers an in-depth analysis using modern spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide emphasizes the causality behind experimental choices and provides a framework for the self-validation of the described protocols, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1][2] The presence of the =N-C-S moiety is often credited for its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The 2-amino-5-substituted-1,3,4-thiadiazole framework is particularly noteworthy for its versatile biological profile, which can be finely tuned by the nature of the substituent at the 5-position.
5-Allylsulfanyl-thiadiazol-2-ylamine, with its reactive allyl group, presents a valuable building block for further chemical modifications, enabling the development of novel derivatives with potentially enhanced biological activities or unique material properties. The allyl group can participate in a variety of chemical transformations, including addition reactions and polymerization, opening avenues for its application in drug discovery and materials science. This guide provides a comprehensive methodology for the synthesis and detailed characterization of this important heterocyclic compound.
Synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine
The synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine is efficiently achieved through a two-step process. The first step involves the synthesis of the crucial precursor, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). The second step is the selective S-alkylation of AMT with an allyl halide.
Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)
The most common and efficient method for the preparation of AMT involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[4][5]
Caption: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT).
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To a stirred solution of potassium hydroxide (0.1 mol) in ethanol (100 mL) in a round-bottom flask, add thiosemicarbazide (0.1 mol).
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To this mixture, add carbon disulfide (0.1 mol) dropwise.
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Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and concentrate it under reduced pressure.
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Carefully acidify the residue with 10% hydrochloric acid to precipitate the product.
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Filter the pale-yellow precipitate, wash it with cold water, and dry it to obtain pure 2-amino-5-mercapto-1,3,4-thiadiazole.[4]
The reaction proceeds through the formation of a dithiocarbazate salt intermediate. The basic conditions facilitate the nucleophilic attack of the hydrazine nitrogen of thiosemicarbazide on the electrophilic carbon of carbon disulfide. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable 1,3,4-thiadiazole ring. Acidification protonates the thiol group, leading to the precipitation of the final product.
Step 2: Synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine
The target compound is synthesized via the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole with allyl bromide in the presence of a base.[6]
Caption: S-alkylation of AMT to yield 5-Allylsulfanyl-thiadiazol-2-ylamine.
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In a round-bottom flask, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone (20 mL).
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Add a base (e.g., sodium hydride (1.1 mmol) or potassium carbonate (1.5 mmol)) to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.
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To this mixture, add allyl bromide (1.1 mmol) dropwise.
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Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
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After completion, pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-Allylsulfanyl-thiadiazol-2-ylamine.
The reaction is a nucleophilic substitution (SN2) where the thiolate anion, generated in situ by the deprotonation of the mercapto group of AMT by a base, acts as a potent nucleophile. This nucleophile attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the C-S bond. The choice of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more reactive.
| Parameter | Step 1: AMT Synthesis | Step 2: S-Alkylation |
| Key Reagents | Thiosemicarbazide, CS2, KOH | AMT, Allyl Bromide, Base (e.g., K2CO3) |
| Solvent | Ethanol | DMF or Acetone |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 24 hours | 4-6 hours |
| Work-up | Acidification & Filtration | Precipitation in water & Filtration |
Characterization of 5-Allylsulfanyl-thiadiazol-2-ylamine
A comprehensive characterization of the synthesized compound is crucial to confirm its identity, structure, and purity. A combination of spectroscopic techniques is employed for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| N-H (Amino group) | Stretching | 3350 - 3100 (two bands for primary amine) | [7] |
| C-H (Allyl group) | Stretching (sp² and sp³) | 3100 - 3000 and 3000 - 2850 | [5] |
| C=N (Thiadiazole ring) | Stretching | 1620 - 1580 | [5] |
| C=C (Allyl group) | Stretching | 1650 - 1630 | |
| C-S (Thioether) | Stretching | 700 - 600 | [8] |
The presence of two distinct N-H stretching bands confirms the primary amino group. The disappearance of the S-H stretching band (around 2600-2550 cm⁻¹) from the spectrum of the starting material (AMT) is a key indicator of successful S-alkylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of each atom.
The ¹H-NMR spectrum is expected to show signals corresponding to the protons of the amino group and the allyl group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH₂ | ~7.0 - 7.5 | Broad singlet | - |
| -S-CH₂ -CH=CH₂ | ~3.6 - 3.8 | Doublet | ~7.0 |
| -S-CH₂-CH =CH₂ | ~5.8 - 6.0 | Multiplet (ddt) | J(trans) ≈ 17.0, J(cis) ≈ 10.0, J(vicinal) ≈ 7.0 |
| -S-CH₂-CH=CH₂ (cis) | ~5.1 - 5.2 | Doublet of triplets | J(cis) ≈ 10.0, J(geminal) ≈ 1.5 |
| -S-CH₂-CH=CH₂ (trans) | ~5.2 - 5.4 | Doublet of triplets | J(trans) ≈ 17.0, J(geminal) ≈ 1.5 |
Note: Chemical shifts are reported for DMSO-d₆ as the solvent. The amino proton signal is exchangeable with D₂O.
The ¹³C-NMR spectrum will confirm the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C2 (Thiadiazole ring, attached to -NH₂) | ~168 - 172 |
| C5 (Thiadiazole ring, attached to -S-allyl) | ~155 - 160 |
| -S-C H₂-CH=CH₂ | ~35 - 40 |
| -S-CH₂-C H=CH₂ | ~130 - 135 |
| -S-CH₂-CH=C H₂ | ~115 - 120 |
Note: Chemical shifts are reported for DMSO-d₆ as the solvent.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
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Molecular Ion Peak ([M]⁺ or [M+H]⁺): For C₅H₇N₃S₂, the expected monoisotopic mass is approximately 173.02 g/mol .
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Fragmentation Pattern: The thiadiazole ring is relatively stable. Common fragmentation pathways may involve the loss of the allyl group or fragments thereof.[7][9] The fragmentation of the allyl group is a characteristic feature.
Structural Confirmation by X-ray Crystallography
The definitive three-dimensional structure of 5-Allylsulfanyl-thiadiazol-2-ylamine has been confirmed through single-crystal X-ray diffraction analysis of its copper(II) bromide complex.[6] This analysis reveals a square-pyramidal coordination geometry of the copper atom, coordinated by four nitrogen atoms from four molecules of the title compound. This provides authoritative evidence for the molecular structure and connectivity of 5-Allylsulfanyl-thiadiazol-2-ylamine.
Conclusion
This technical guide has detailed a reliable and reproducible methodology for the synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine, a valuable heterocyclic building block. The two-step synthesis, starting from readily available precursors, is robust and scalable. The comprehensive characterization protocol, employing a suite of modern spectroscopic techniques, provides a clear framework for the unambiguous identification and purity assessment of the final product. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and materials science to confidently synthesize and utilize this versatile compound in their research endeavors.
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